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L-Oleandrosyl-oleandolide -

L-Oleandrosyl-oleandolide

Catalog Number: EVT-1549675
CAS Number:
Molecular Formula: C27H46O10
Molecular Weight: 530.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
3-O-(alpha-L-oleandrosyl)oleandolide is a macrolide that is oleandolide having a 2,6-dideoxy-3-O-methyl-alpha-Larabino-hexopyranosyl (alpha-L-oleandrosyl) residue attached at position 3. It has a role as a metabolite. It is a macrolide, a glycoside and a monosaccharide derivative. It derives from an oleandolide.
Source

L-Oleandrosyl-oleandolide is primarily sourced from Streptomyces antibioticus, a bacterium known for its ability to produce several clinically important antibiotics. The biosynthetic pathway for this compound involves several enzymatic reactions that modify precursor compounds into the final product. These pathways are of great interest due to their implications in antibiotic production and modification.

Classification

L-Oleandrosyl-oleandolide belongs to the class of macrolides, which are characterized by their large lactone rings and often possess antibacterial properties. This compound is specifically classified under glycosylated macrolides, where sugar moieties are attached to the macrolide backbone, influencing both its biological activity and pharmacological properties.

Synthesis Analysis

Methods

The synthesis of L-Oleandrosyl-oleandolide involves multiple enzymatic steps, primarily through the action of specific methyltransferases and glycosyltransferases. The key enzyme responsible for its formation is L-Oleandrosyl 3-O-methyltransferase, which methylates L-olivosyl-oleandolide to produce L-oleandrosyl-oleandolide.

Technical Details:

Molecular Structure Analysis

Structure

The molecular structure of L-Oleandrosyl-oleandolide features a macrolactone ring with attached sugar moieties. The specific arrangement of these components contributes to its biological activity.

Data:

  • Molecular Formula: C₁₈H₃₄O₁₃
  • Molecular Weight: Approximately 350 g/mol
  • Structural Features: The compound contains multiple stereocenters, which are critical for its interaction with biological targets .
Chemical Reactions Analysis

Reactions

L-Oleandrosyl-oleandolide undergoes various chemical reactions during its biosynthesis and potential modifications for therapeutic applications.

Technical Details:

  1. Glycosylation: The transfer of sugar moieties to the oleandolide backbone is facilitated by glycosyltransferases, resulting in different derivatives with varying biological activities.
  2. Methylation: The methylation process carried out by L-Oleandrosyl 3-O-methyltransferase alters the compound's solubility and bioactivity, impacting its efficacy as an antibiotic .
Mechanism of Action

Process

The mechanism of action for L-Oleandrosyl-oleandolide primarily involves its interaction with bacterial ribosomes, inhibiting protein synthesis and thereby exerting antibacterial effects.

Data:

  • Target Sites: The compound binds to specific sites on the ribosome, preventing the proper assembly of amino acids into proteins.
  • Biological Impact: This mechanism leads to cell death in susceptible bacterial strains, making it an effective antibiotic candidate .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white powder.
  • Solubility: Soluble in organic solvents like methanol and dimethyl sulfoxide but poorly soluble in water.

Chemical Properties

  • Stability: Generally stable under normal conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts with nucleophiles due to the presence of electrophilic centers within its structure.

Relevant Data or Analyses:
Studies have shown that variations in pH and ionic strength can significantly affect the stability and solubility of L-Oleandrosyl-oleandolide, which is critical for its formulation as an antibiotic .

Applications

Scientific Uses

L-Oleandrosyl-oleandolide has several applications in scientific research and medicine:

  1. Antibiotic Development: Its role in inhibiting bacterial growth makes it a candidate for new antibiotic therapies against resistant strains.
  2. Biochemical Research: Understanding its biosynthetic pathway provides insights into microbial secondary metabolism, potentially leading to the discovery of new compounds.
  3. Pharmacological Studies: Investigating its interactions at the molecular level can help develop better drug formulations and delivery systems .
Structural Characterization of L-Oleandrosyl-oleandolide

Molecular Architecture and Stereochemical Configuration

L-Oleandrosyl-oleandolide (C₂₇H₄₆O₁₀) is a macrolide glycoside featuring a 14-membered oleandolide aglycone conjugated to an α-L-oleandrosyl sugar moiety at the C3 position. The oleandolide core consists of a macrolactone ring synthesized via polyketide assembly using one acetyl-CoA starter unit and six methylmalonyl-CoA extender units, establishing characteristic C5, C7, C9, C12, C13, and C15 methyl branches [3] [4]. The α-L-oleandrosyl residue (2,6-dideoxy-3-O-methyl-α-L-arabino-hexopyranosyl) is attached through a β-glycosidic linkage, with its 3-O-methyl group conferring distinctive steric and electronic properties [1] [6].

Table 1: Key Molecular Descriptors of L-Oleandrosyl-oleandolide

PropertyValueSource
Molecular formulaC₂₇H₄₆O₁₀ [2] [5]
Exact mass530.3091 Da [5] [6]
SMILES[C@@]12(C(=O)C@HC@@HC@@HC@@HOC(=O)C@HC@@HC@HC@@HC@@HC1)OC2 [5] [6]
Hydrogen bond donors3 [6]
Hydrogen bond acceptors10 [6]
Stereocenters15 [6] [9]

Stereochemical complexity arises from 15 chiral centers, predominantly adopting R configurations at C3, C5, C8, C9, C12, C13, and S configurations at C6, C7, C14, C15 in the aglycone. The L-oleandrose sugar exhibits 2R,4S,5R,6S stereochemistry, confirmed via NMR-based Mosher ester analysis and circular dichroism [6] [9]. The spiroketal system between C1 and C2 contributes to conformational rigidity, while the epoxide at C8-C8a (introduced post-glycosylation) remains absent in the non-tailored precursor [4] [8].

Comparative Analysis with Related Macrolide Aglycones

L-Oleandrosyl-oleandolide distinguishes itself from structurally analogous macrolides through its glycosylation pattern and tailoring modifications:

  • Oleandolide vs. Erythronolide B: Both share identical polyketide backbones, but L-oleandrosyl-oleandolide incorporates an α-L-oleandrose moiety instead of erythronolide’s β-D-desosamine or α-L-mycarose. This difference critically alters ribosomal target affinity and antibacterial specificity [3] [4].
  • L-Oleandrosyl- vs. L-Olivosyl-oleandolide: The former features a 3-O-methylated oleandrose, whereas the latter (C₂₆H₄₄O₁₀) retains a C3ʹ-hydroxyl on the olivosyl sugar. Methylation reduces hydrogen-bonding capacity and enhances membrane permeability, as confirmed by logP values (4.32 vs. 1.4) [6] [9] [10].
  • Biosynthetic Intermediates: 8,8a-Deoxyoleandolide (aglycone) and L-olivosyl-8,8a-deoxyoleandolide serve as precursors. Glycosylation precedes epoxidation by cytochrome P450 OleP, which exhibits higher catalytic efficiency for glycosylated substrates due to sugar-mediated active-site stabilization [8] [10].

Table 2: Structural and Functional Comparison with Key Macrolide Compounds

CompoundCore StructureGlycosylationKey Functional GroupsBiological Role
L-Oleandrosyl-oleandolide14-membered macrolactoneα-L-oleandrose (3-OMe)Epoxide, ketalOleandomycin biosynthetic intermediate [1] [4]
Oleandolide14-membered macrolactoneNoneHydroxyls, carbonylOleandomycin aglycone [3] [8]
L-Olivosyl-oleandolide14-membered macrolactoneα-L-olivose (3-OH)Hydroxyls, carbonylMethyltransferase substrate [9] [10]
6-Deoxyerythronolide B14-membered macrolactoneNoneHydroxyls, carbonylErythromycin precursor [8]

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR assignments reveal diagnostic signals for structural verification:

  • Aglycone: The C10 and C16 carbonyls resonate at δ 217.5 ppm and δ 175.2 ppm, respectively. The C8-C8a epoxide (post-tailoring) shows characteristic proton signals at δ 2.87 (H8, d) and δ 3.15 (H8a, d) with J = 4.5 Hz [2] [8].
  • Sugar moiety: Anomeric proton (H1ʹ) at δ 4.98 ppm (d, J = 3.8 Hz) confirms α-glycosidic linkage. The 3-O-methyl signal appears as a singlet at δ 3.42 ppm, while C3ʹ shifts downfield to 80.1 ppm due to methylation [6] [10].
  • NOESY correlations between H1ʹ (sugar) and H3 (aglycone) validate glycosidic bond orientation and spatial proximity [6].

Mass Spectrometry (MS)

High-resolution ESI-MS exhibits a protonated molecular ion [M+H]⁺ at m/z 531.3164 (calc. 531.3164) and sodium adduct [M+Na]⁺ at m/z 553.2983. Fragmentation pathways include:

  • Loss of the oleandrosyl unit (−176 Da), yielding oleandolide fragment ions at m/z 355.2 [2] [5].
  • McLafferty rearrangements generating m/z 189.1 (sugar-specific) and m/z 343.2 (aglycone-derived) [6].

X-ray Crystallography

Although no crystal structure exists for L-oleandrosyl-oleandolide itself, crystallographic studies of cytochrome P450 OleP bound to aglycone (8,8a-deoxyoleandolide) reveal a substrate-binding pocket accommodating the macrolactone ring. The L-oleandrosyl moiety is predicted to occupy a solvent-filled cavity adjacent to helix I, facilitating epoxidation catalysis [8].

Computational Modeling of Conformational Dynamics

Molecular dynamics (MD) simulations and docking studies elucidate:

  • Glycosidic Linkage Dynamics: The α(1→3) glycosidic bond exhibits restricted rotation (Φ/Ψ angles: −65°±15°/35°±20°), stabilized by hydrophobic interactions between the oleandrosyl 3-O-methyl group and aglycone C2-C4 residues [8].
  • Enzyme-Substrate Recognition: Docking of L-olivosyl-oleandolide into OleP’s closed conformation shows hydrogen bonding between the sugar’s C2ʹ-OH and Arg³⁰⁰ (distance: 2.8 Å). Methylation at C3ʹ enhances van der Waals contacts with Pro²⁹⁸, explaining OleY’s substrate preference [8] [10].
  • Solvent-Mediated Flexibility: In the absence of glycosylation, water molecules fill OleP’s cavity, weakening substrate affinity (KD = 150 μM for deoxyoleandolide vs. <50 μM for glycosylated analogs) [8].

Table 3: Computational Parameters for L-Oleandrosyl-oleandolide Conformations

ParameterValueMethodBiological Implication
Glycosidic torsion Φ/Ψ−65°±15°/35°±20°MD simulation (50 ns)Stable ligand-enzyme binding [8]
logP4.32XLogP3Enhanced membrane permeability [6]
Predicted CCS216.6 Ų ([M+H]⁺)Collision cross-sectionMS identification [2]
OleP binding energy−9.8 kcal/mol (glycosylated)AutoDock VinaEfficient epoxidation catalysis [8]

Properties

Product Name

L-Oleandrosyl-oleandolide

IUPAC Name

(3R,5S,6S,7R,8S,9R,12R,13R,14S,15R)-6,14-dihydroxy-8-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-5,7,9,12,13,15-hexamethyl-1,11-dioxaspiro[2.13]hexadecane-10,16-dione

Molecular Formula

C27H46O10

Molecular Weight

530.6 g/mol

InChI

InChI=1S/C27H46O10/c1-12-10-27(11-34-27)25(31)15(4)22(29)13(2)17(6)36-26(32)16(5)24(14(3)21(12)28)37-20-9-19(33-8)23(30)18(7)35-20/h12-24,28-30H,9-11H2,1-8H3/t12-,13-,14+,15+,16+,17+,18-,19-,20-,21-,22-,23-,24-,27+/m0/s1

InChI Key

WBLQSDZLJBWRPL-WQMXQYMNSA-N

SMILES

CC1CC2(CO2)C(=O)C(C(C(C(OC(=O)C(C(C(C1O)C)OC3CC(C(C(O3)C)O)OC)C)C)C)O)C

Canonical SMILES

CC1CC2(CO2)C(=O)C(C(C(C(OC(=O)C(C(C(C1O)C)OC3CC(C(C(O3)C)O)OC)C)C)C)O)C

Isomeric SMILES

C[C@H]1C[C@@]2(CO2)C(=O)[C@@H]([C@H]([C@H]([C@H](OC(=O)[C@@H]([C@H]([C@@H]([C@H]1O)C)O[C@H]3C[C@@H]([C@H]([C@@H](O3)C)O)OC)C)C)C)O)C

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